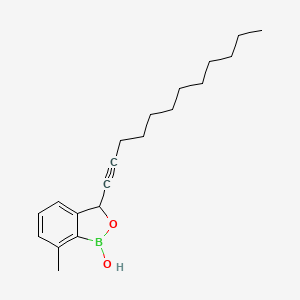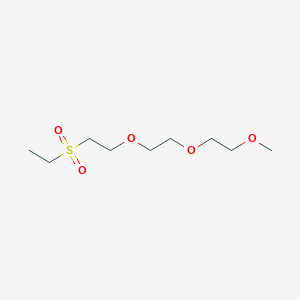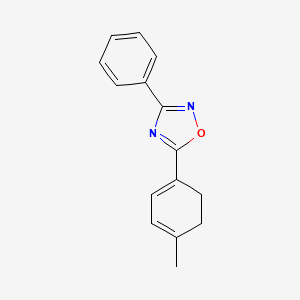![molecular formula C17H17F3N2O2 B14202936 N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide CAS No. 833455-98-4](/img/structure/B14202936.png)
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring and a butanamide moiety. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide
- N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propionamide
Comparison: Compared to similar compounds, N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide stands out due to its longer butanamide chain, which can influence its chemical reactivity and biological interactions. The trifluoromethoxy group also imparts unique electronic properties, making it distinct from other analogs .
Propriétés
Numéro CAS |
833455-98-4 |
|---|---|
Formule moléculaire |
C17H17F3N2O2 |
Poids moléculaire |
338.32 g/mol |
Nom IUPAC |
N-[[6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C17H17F3N2O2/c1-2-5-16(23)21-11-13-7-4-9-15(22-13)12-6-3-8-14(10-12)24-17(18,19)20/h3-4,6-10H,2,5,11H2,1H3,(H,21,23) |
Clé InChI |
RBDPWORPBAYNKI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
![Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-](/img/structure/B14202863.png)

phosphane}](/img/structure/B14202873.png)






![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)
![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
